molecular formula C9H12F3N5O B14619989 N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine CAS No. 58892-40-3

N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine

Cat. No.: B14619989
CAS No.: 58892-40-3
M. Wt: 263.22 g/mol
InChI Key: WVZBFQKMWGKBEL-UHFFFAOYSA-N
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Description

N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazine compounds.

Scientific Research Applications

N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(4-morpholinyl)benzamide
  • 4-Methyl-N-(4-(4-morpholinyl)phenyl)-3-nitrobenzenesulfonamide
  • Tetraphenylethene-based Schiff bases

Uniqueness

N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.

Properties

CAS No.

58892-40-3

Molecular Formula

C9H12F3N5O

Molecular Weight

263.22 g/mol

IUPAC Name

N-methyl-4-morpholin-4-yl-6-(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H12F3N5O/c1-13-7-14-6(9(10,11)12)15-8(16-7)17-2-4-18-5-3-17/h2-5H2,1H3,(H,13,14,15,16)

InChI Key

WVZBFQKMWGKBEL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)C(F)(F)F)N2CCOCC2

Origin of Product

United States

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